
2-Chloro-8-quinazolinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-quinazolinecarboxylic Acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 8-position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-quinazolinecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with formic acid and acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-quinazolinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities .
Aplicaciones Científicas De Investigación
2-Chloro-8-quinazolinecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-quinazolinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
8-Chloroquinazoline: Lacks the carboxylic acid group but retains the chlorine atom at the 8-position.
Quinazoline-2,4-dione: Contains two carbonyl groups at positions 2 and 4, differing significantly in reactivity and applications.
Uniqueness
2-Chloro-8-quinazolinecarboxylic Acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H5ClN2O2 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
2-chloroquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14) |
Clave InChI |
HFUFHTROPMQNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
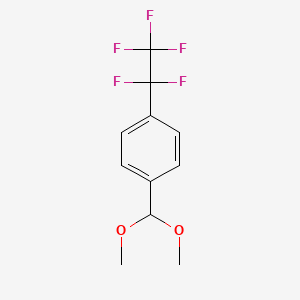
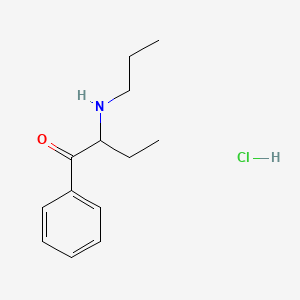
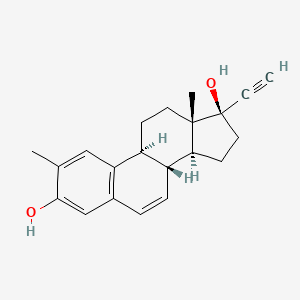
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
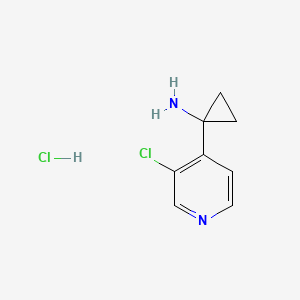
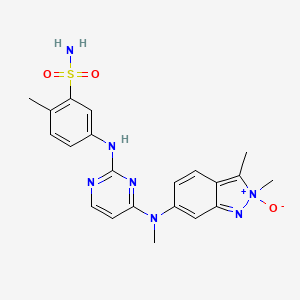
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)

![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)

![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

